1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone is a complex organic compound that features a unique combination of a pyrrolidine ring, a cyclopropyl group, and a dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a suitable electrophile.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the dimethylphenoxy moiety: This is usually done through an etherification reaction, where the phenol derivative is reacted with an appropriate alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes:
Temperature control: Ensuring the reactions are carried out at optimal temperatures to prevent side reactions.
Catalyst selection: Using catalysts that can enhance the reaction rate and selectivity.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ether linkage, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, and thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Research: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industrial Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone exerts its effects involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors in the body, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone.
Cyclopropyl-containing compounds: Other compounds with cyclopropyl groups, such as cyclopropylamines, exhibit similar reactivity patterns.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring, a cyclopropyl group, and a dimethylphenoxy moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11-3-6-14(7-12(11)2)21-10-17(20)19-8-15(13-4-5-13)16(18)9-19/h3,6-7,13,15-16H,4-5,8-10,18H2,1-2H3/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYPWZKQQFXISD-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CC(C(C2)N)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2C[C@@H]([C@H](C2)N)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.